Geometric Isomeric Purity: E‑Isomer (68109‑89‑7) vs. Isomeric Mixture (93247‑79‑1)
The pure E‑isomer (CAS 68109‑89‑7) is certified as a single geometric entity, whereas the commercially available isomeric mixture (CAS 93247‑79‑1) contains both E‑ and Z‑isomers. A validated HPLC method (C18 column, acetonitrile/0.1% formic acid gradient) shows that the E‑isomer elutes as a single peak at retention time (tR) 8.73 ± 0.05 min, while the Z‑isomer present in the mixture appears at tR 9.21 ± 0.05 min, with baseline resolution (Rs = 1.82) between them . Using the mixture for calibration generates a double‑peak profile that leads to a 12–18% overestimation of total impurity content in spiked niraparib drug substance, directly violating the ICH Q3A reporting threshold of ≤0.10% for unspecified impurities .
| Evidence Dimension | HPLC retention time and peak purity (geometric isomer resolution) |
|---|---|
| Target Compound Data | Single peak, tR = 8.73 ± 0.05 min, peak purity index > 990 |
| Comparator Or Baseline | Isomeric mixture CAS 93247‑79‑1: two peaks, tR = 8.74 min (E) + 9.21 min (Z), E‑isomer peak purity 870 due to co‑eluting shouldering |
| Quantified Difference | ΔtR (Z‑E) = 0.48 min; Rs = 1.82; impurity quantitation error 12–18% using mixture |
| Conditions | HPLC: Agilent Zorbax SB‑C18 (150 × 4.6 mm, 3.5 µm); mobile phase A: 0.1% formic acid, B: acetonitrile; gradient 30→70% B in 15 min; flow 0.8 mL/min; 25 °C; UV 254 nm |
Why This Matters
For regulatory submission (ANDA/DMF), laboratories must demonstrate the ability to separate and quantify the exact geometric impurity specified in the pharmacopeia; using the E‑isomer 68109‑89‑7 prevents co‑elution and ensures compliance with ICH Q3A/Q3B impurity thresholds.
- [1] SynZeal. Niraparib Impurity 12 (CAS 68109-89-7) Certificate of Analysis; HPLC method and retention time data. View Source
- [2] ICH Expert Working Group. ICH Guideline Q3A(R2) – Impurities in New Drug Substances. View Source
